molecular formula C19H13ClN4O6 B2473439 N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941953-37-3

N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2473439
CAS No.: 941953-37-3
M. Wt: 428.79
InChI Key: HANMIAFSTDKCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClN4O6 and its molecular weight is 428.79. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Nootropic Potential

A study by Thomas et al. (2016) investigated the antidepressant and nootropic activities of N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. This class of compounds, which includes structures similar to the chemical of interest, was found to exhibit significant antidepressant and nootropic activities, suggesting potential for therapeutic use in the central nervous system (Thomas et al., 2016).

Antitubercular Activity

Research by Iman et al. (2015) on 1,4-dihydropyridine derivatives, closely related to the chemical , demonstrated significant anti-tubercular activity. The study highlighted the potential of these compounds in inhibiting mycobacterium tuberculosis growth, indicating a promising direction for tuberculosis treatment (Iman et al., 2015).

Applications in Antibacterial and Antifungal Activities

Babu et al. (2013) synthesized a series of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, which are structurally similar to the compound in focus. These compounds exhibited significant activities against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Babu et al., 2013).

Potential in Anticancer Research

A study by Marchand et al. (2009) investigated N-aryl(indol-3-yl)glyoxamides, which share structural similarities with the compound . They found that specific derivatives exhibited potent antitumor activity, suggesting potential applications in cancer research and treatment (Marchand et al., 2009).

Antioxidant Properties

Tumosienė et al. (2019) synthesized novel derivatives related to the compound of interest and tested their antioxidant activity. Some compounds showed potent antioxidant effects, suggesting potential applications in combating oxidative stress-related disorders (Tumosienė et al., 2019).

Role in Antidiabetic Research

Lalpara et al. (2021) synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which are structurally akin to the compound in focus. These were evaluated for antidiabetic activity, highlighting potential applications in diabetes management (Lalpara et al., 2021).

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O6/c20-16-7-6-13(10-17(16)24(29)30)21-18(25)15-5-2-8-22(19(15)26)11-12-3-1-4-14(9-12)23(27)28/h1-10H,11H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANMIAFSTDKCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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